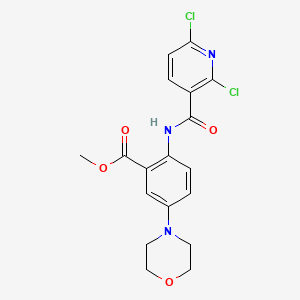

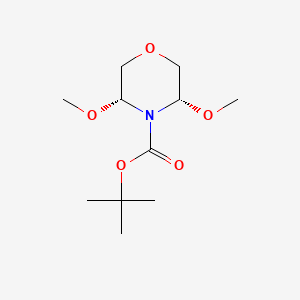

![molecular formula C21H18N4O B2686672 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide CAS No. 862810-45-5](/img/structure/B2686672.png)

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide” is a compound that belongs to the imidazo[1,2-a]pyrimidine class . Imidazo[1,2-a]pyrimidines have been evaluated to exhibit significant therapeutic potential linked to anticancer, cardiovascular, antibacterial, antimicrobial, antifungal, antiviral, anti-inflammatory, HIV inhibitor, local anesthetic, P38 MAP kinase inhibitor properties, and in some agrochemicals .

Synthesis Analysis

An efficient procedure for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs involves one pot, multicomponent reactions at room temperature . This method includes the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

The development of selective inhibitors for p38 mitogen-activated protein (MAP) kinase is a significant area of research. Compounds with a substituted imidazole scaffold, including derivatives of imidazo[1,2-a]pyrimidines, have shown potential in inhibiting the p38 MAP kinase, which plays a crucial role in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds offer insights into achieving higher binding selectivity and potency by targeting the ATP binding pocket of the kinase (Scior et al., 2011).

Synthesis and Biological Activities

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been extensively explored for their potential biological activities. A comprehensive review covering the years 2000-2021 focuses on the synthesis of the heterocyclic moiety and its applications, including biological activities and secondary applications like corrosion inhibition (Kobak & Akkurt, 2022).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine is another important class of heterocyclic nucleus providing various bioactive molecules, including kinase inhibitors like ponatinib. This review discusses the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, highlighting their therapeutic applications in medicine (Garrido et al., 2021).

Optical Sensors and Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives are utilized as exquisite sensing materials and possess a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review includes various pyrimidine-based optical sensors and discusses their recent literature from 2005 to 2020 (Jindal & Kaur, 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis, chemistry, and potential of heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyrimidine, highlight their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and displaying various biological activities (Li et al., 2019).

Mécanisme D'action

Orientations Futures

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-15-8-9-17(19-14-25-11-5-10-22-21(25)24-19)13-18(15)23-20(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYVJUYSXLYSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

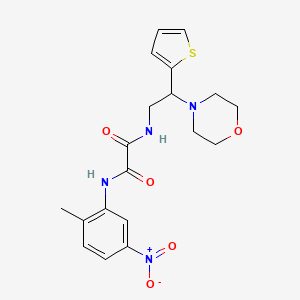

![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)

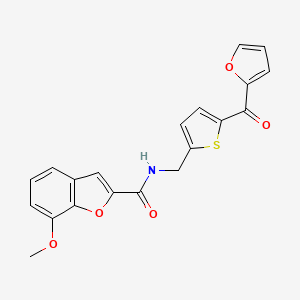

![4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2686599.png)

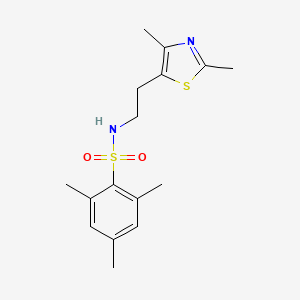

![N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide](/img/structure/B2686603.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2686604.png)

![N-(2-chlorophenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2686607.png)

![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)

![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)